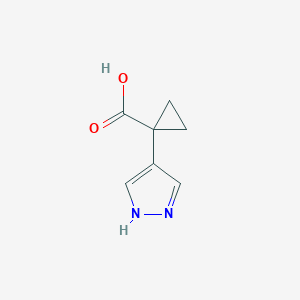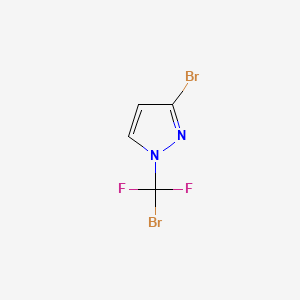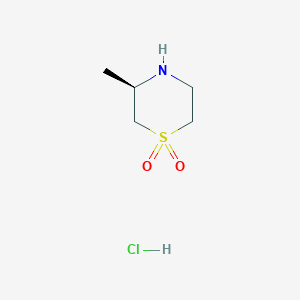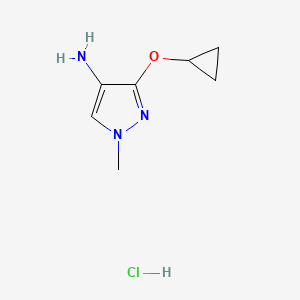
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring
Preparation Methods
The synthesis of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine with hydrochloric acid to form the hydrochloride salt . The specific synthetic routes and reaction conditions can vary, but a common method involves the use of cyclopropylamine and 1-methyl-1H-pyrazol-4-amine as starting materials. These reactants undergo a series of reactions, including cyclization and substitution, to form the desired product.
Chemical Reactions Analysis
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Scientific Research Applications
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:
3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride: This compound has a methoxy group instead of a cyclopropoxy group, which may result in different chemical and biological properties.
1-methyl-1H-pyrazol-4-amine: This compound lacks the cyclopropoxy group, making it less complex and potentially less active in certain applications. The uniqueness of this compound lies in its cyclopropoxy group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
3-cyclopropyloxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-10-4-6(8)7(9-10)11-5-2-3-5;/h4-5H,2-3,8H2,1H3;1H |
InChI Key |
LGBWNHAKIUSBLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


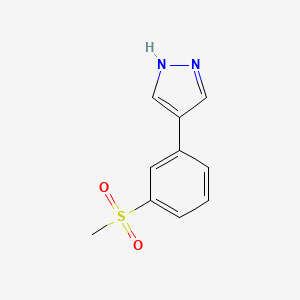

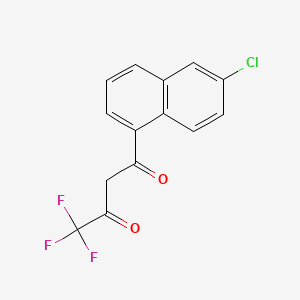
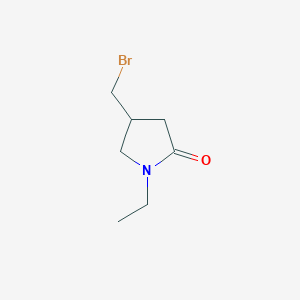
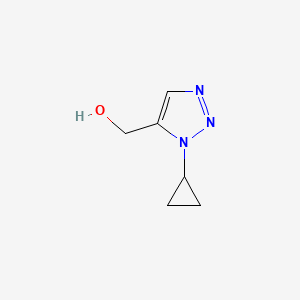
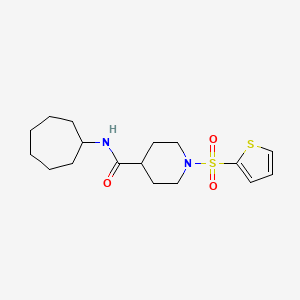
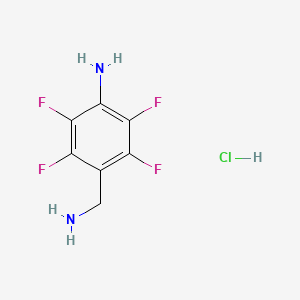
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)



